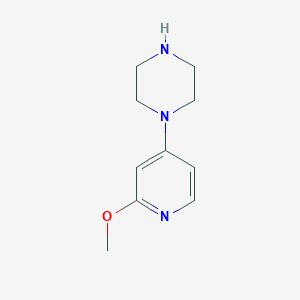

1-(2-Methoxypyridin-4-YL)piperazine

Description

1-(2-Methoxypyridin-4-YL)piperazine is a piperazine derivative featuring a pyridine ring substituted with a methoxy group at the 2-position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in serotonin (5-HT) and dopamine receptor modulation, anticancer activity, and antimicrobial effects. The pyridine moiety introduces a nitrogen atom into the aromatic system, which may enhance hydrogen bonding and alter electronic properties compared to phenyl-substituted analogs.

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-(2-methoxypyridin-4-yl)piperazine |

InChI |

InChI=1S/C10H15N3O/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 |

InChI Key |

HHRXXQJHVVVCMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

- Core Aromatic Ring :

- Pyridine vs. Phenyl : The pyridine ring in 1-(2-Methoxypyridin-4-YL)piperazine introduces a nitrogen atom at the 4-position, enabling additional hydrogen bonding and altering electron distribution compared to phenyl analogs like 1-(2-methoxyphenyl)piperazine.

- Substituent Position : The methoxy group at the 2-position on the pyridine ring may impose steric and electronic effects distinct from those in phenyl-based analogs (e.g., 1-(3-chlorophenyl)piperazine).

Serotonin Receptor Modulation

Dopamine Receptor Interactions

Anticancer and Antimicrobial Activity

- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Show cytotoxicity against cancer cell lines (IC50 <10 µM) via inhibition of cell proliferation .

- 1-(Substituted Phenyl)piperazine Amides : Antibacterial activity in correlates with substituent bulk and electronic effects. Pyridyl derivatives may enhance solubility or target engagement .

Physicochemical Properties and SAR

- Electron Effects : The methoxy group’s electron-donating nature on pyridine may stabilize charge-transfer interactions in receptor binding.

- Steric Considerations : The 2-methoxy group’s ortho position on pyridine could impose steric hindrance, altering binding pocket interactions.

Data Tables

Table 1: Receptor Affinity of Key Analogs

Table 2: Structural Impact on Activity

| Feature | 1-(2-Methoxypyridin-4-YL)piperazine | Phenyl Analogs |

|---|---|---|

| Aromatic Ring | Pyridine (N at 4-position) | Phenyl (C-H only) |

| Hydrogen Bonding | Enhanced (pyridine N) | Limited |

| Electron Distribution | Polarized due to N | Dependent on substituents |

Preparation Methods

Formation of the Piperazine Ring

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Common synthetic approaches include:

Cyclization of diamines with dihaloalkanes: A diamine (e.g., ethylenediamine) reacts with a dihaloalkane (e.g., 1,2-dichloroethane) under basic conditions to form the piperazine ring via intramolecular nucleophilic substitution.

Direct coupling of substituted piperazines: Starting from piperazine or N-substituted piperazines, functional groups are introduced by nucleophilic aromatic substitution or transition-metal catalyzed coupling.

Introduction of the Methoxy Group

The methoxy substituent at the 2-position of the pyridine ring can be introduced by:

O-alkylation: Starting from a hydroxy-substituted pyridine, methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Alternatively, the methoxy group can be present in the starting pyridine derivative used for coupling.

Detailed Synthetic Example

A representative synthetic pathway for 1-(2-methoxypyridin-4-yl)piperazine involves the following steps:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-methoxypyridin-4-yl halide | Starting from 2-hydroxypyridine derivative, methylation with methyl iodide and base (e.g., K2CO3) | 2-methoxypyridin-4-ol converted to 2-methoxypyridin-4-yl chloride or bromide |

| 2 | Nucleophilic substitution | Reaction of piperazine with 2-methoxypyridin-4-yl halide in polar aprotic solvent (e.g., DMF) at elevated temperature | Formation of 1-(2-methoxypyridin-4-yl)piperazine |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure target compound |

Alternative Synthetic Approaches

Buchwald–Hartwig Amination: Using palladium catalysts and ligands, piperazine is coupled with 2-methoxypyridin-4-yl halides under mild conditions, improving yields and selectivity. This method is advantageous for scale-up and industrial synthesis.

Reductive Amination: In some cases, aldehydes derived from 2-methoxypyridine can be coupled with piperazine under reductive amination conditions using reducing agents like sodium triacetoxyborohydride.

Reaction Conditions and Optimization

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for nucleophilic substitution.

Bases: Mild bases like potassium carbonate or stronger bases like sodium hydride may be used depending on the reactivity of the halide.

Temperature: Elevated temperatures (50–120 °C) are often required to drive the substitution reactions to completion.

Catalysts: For Buchwald–Hartwig amination, palladium catalysts such as Pd2(dba)3 with phosphine ligands (e.g., BINAP) are common.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine, 2-methoxypyridin-4-yl halide | Direct substitution | Simple, cost-effective | Requires activated halide, high temperature |

| Buchwald–Hartwig Amination | Piperazine, 2-methoxypyridin-4-yl halide, Pd catalyst, ligand | Pd-catalyzed C–N coupling | High selectivity, milder conditions | Requires expensive catalysts, ligand optimization |

| Reductive Amination | Piperazine, 2-methoxypyridine aldehyde, reducing agent | Reductive amination | Versatile, mild conditions | Requires aldehyde precursor, possible side reactions |

| Cyclization of diamines | Diamine, dihaloalkane | Ring closure | Straightforward ring formation | Limited to unsubstituted piperazine ring |

Research Findings and Industrial Relevance

The piperazine moiety is widely utilized in pharmaceuticals due to its favorable physicochemical properties and ease of functionalization. The preparation of 1-(2-methoxypyridin-4-yl)piperazine follows similar principles as other piperazine-containing drugs, where nucleophilic substitution and palladium-catalyzed amination are the predominant routes.

Optimization of reaction conditions, including choice of solvent, base, temperature, and catalyst, is crucial to maximize yield and purity.

Scale-up considerations favor transition-metal catalyzed methods due to better control and reproducibility, although cost and catalyst removal remain challenges.

Literature reviews of piperazine-containing drug syntheses (FDA-approved drugs 2011–2023) highlight the widespread application of Buchwald–Hartwig amination and SNAr reactions for introducing aryl and heteroaryl substituents on piperazine nitrogen atoms, supporting the relevance of these methods for 1-(2-methoxypyridin-4-yl)piperazine preparation.

Q & A

Q. What are the recommended synthetic routes for 1-(2-methoxypyridin-4-yl)piperazine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of aminopyrazoles with dielectrophilic reagents to form the core structure, followed by substitution reactions to introduce the methoxypyridinyl group. Key optimizations include:

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) enhances reaction homogeneity and stability .

- Catalysts : Use of carbodiimides (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) accelerates coupling reactions .

- Temperature control : Maintain 40–70°C to balance reaction rate and byproduct formation .

- Purification : High-performance liquid chromatography (HPLC) with acetonitrile/water gradients ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of 1-(2-methoxypyridin-4-yl)piperazine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., methoxy protons at δ ~3.8 ppm and pyridinyl aromatic protons at δ ~8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 220.27 for C12H16N2O2) .

- X-ray crystallography : Resolves chair conformation of the piperazine ring and intermolecular hydrogen bonding (e.g., O–H⋯N interactions) .

Advanced Research Questions

Q. How do structural modifications at the piperazine ring influence the biological activity of 1-(2-methoxypyridin-4-yl)piperazine derivatives?

- Methodological Answer :

- Substituent effects : Aryl groups (e.g., 4-methoxyphenyl) enhance serotonin receptor (5-HT1A) affinity, while electron-withdrawing groups (e.g., trifluoromethyl) alter pharmacokinetics .

- Conformational analysis : Coplanar aryl-piperazine conformations favor agonist activity, whereas perpendicular orientations promote antagonism .

- Computational modeling : Density functional theory (DFT) predicts binding energies and reactive oxygen species (ROS) interactions (e.g., 1O2-mediated piperazine ring oxidation) .

Q. What methodologies are employed to resolve contradictions in reported biological activities of modified piperazine derivatives?

- Methodological Answer :

- Comparative assays : Use standardized in vitro models (e.g., serotonin reuptake inhibition) to benchmark activity against reference compounds .

- Toxicity profiling : Measure LD50 in murine models; cyclodextrin complexation reduces toxicity but may lower bioavailability .

- Molecular docking : Validate antiplatelet activity predictions (e.g., correlation with platelet aggregation assays) .

Q. Can biosynthetic pathways inform the synthesis of strained piperazine alkaloids like 1-(2-methoxypyridin-4-yl)piperazine?

- Methodological Answer :

- Enzymatic synthesis : Nonribosomal peptide synthetases (NRPS) catalyze dityrosine piperazine intermediates, followed by P450-mediated cross-linking .

- Post-synthetic triggers : N-methylation induces non-enzymatic cascades, forming stereoselective products .

- Pathway validation : Quantum mechanical/molecular mechanical (QM/MM) simulations rationalize reaction energetics .

Q. What are the key considerations for assessing the environmental stability and degradation pathways of 1-(2-methoxypyridin-4-yl)piperazine?

- Methodological Answer :

- ROS interactions : In peroxymonosulfate (PMS) systems, 1O2 oxidizes the piperazine ring to carbonyl derivatives, while SO4•− and •OH mediate hydroxylation .

- Analytical workflows : Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products (e.g., hydroxylated or fluorinated analogs) .

- Thermal stability : Thermogravimetric analysis (TGA) confirms stability up to 200°C, critical for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.